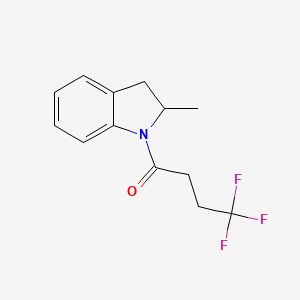![molecular formula C21H23FN4O B12238282 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one](/img/structure/B12238282.png)
1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one is a complex organic compound with a unique structure that includes a cyclopropylpyrimidine moiety, an octahydropyrrolo[3,4-c]pyrrole ring, and a fluorophenyl group
Preparation Methods
The synthesis of 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one involves multiple steps, starting with the preparation of the cyclopropylpyrimidine and octahydropyrrolo[3,4-c]pyrrole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide.
Scientific Research Applications
1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylpyrimidine and octahydropyrrolo[3,4-c]pyrrole moieties may play a role in binding to these targets, while the fluorophenyl group could enhance its activity or selectivity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with related structures, such as other pyrrolopyrrole derivatives or fluorophenyl-containing molecules. Compared to these compounds, 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one may offer unique advantages in terms of stability, reactivity, or biological activity.
Properties
Molecular Formula |
C21H23FN4O |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C21H23FN4O/c22-18-5-1-14(2-6-18)7-21(27)26-11-16-9-25(10-17(16)12-26)20-8-19(15-3-4-15)23-13-24-20/h1-2,5-6,8,13,15-17H,3-4,7,9-12H2 |
InChI Key |
FKZYEFWRIDXHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C(=O)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B12238202.png)
![N-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12238212.png)
![6-Fluoro-2-[4-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12238213.png)
![2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B12238225.png)
![1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B12238238.png)
![N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B12238253.png)
![1-[(3-methoxyphenyl)methyl]-1H-pyrazole](/img/structure/B12238259.png)
![1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B12238269.png)
![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12238275.png)
![1-[(4-Fluorophenyl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B12238277.png)

![5-Chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12238295.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12238299.png)
![3-[2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12238310.png)
